6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: This can be done through nucleophilic substitution reactions.
Addition of the Carbonitrile Group: This step may involve cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, making it a potential candidate for drug development.
Medicine
Pharmaceuticals: It may be explored for its potential therapeutic effects in treating various diseases.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: The compound may bind to specific receptors, triggering a biological response.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide
- 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylate
Uniqueness
The uniqueness of 6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile lies in its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H18N2O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-8-3-15(4-9-18)20-12-7-17(13-23)22(24-20)28-14-21(25)16-5-10-19(27-2)11-6-16/h3-12H,14H2,1-2H3 |
InChI Key |
IMUVSZHDKUGRTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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